

Photophysical properties of 2',7'-Difluorofluorescein, including quantum yield and photostability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',7'-Difluorofluorescein

Cat. No.: B057193

[Get Quote](#)

A Technical Guide to the Photophysical Properties of 2',7'-Difluorofluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',7'-Difluorofluorescein, widely known as Oregon Green™ 488, is a high-performance fluorophore derived from fluorescein. The addition of two fluorine atoms to the xanthene ring confers significant advantages over its parent compound, including greater photostability and a lower pKa. These characteristics make it an exceptionally bright and robust fluorescent probe for biological research, particularly in applications requiring stable and bright signals within the physiological pH range. This guide provides an in-depth overview of its core photophysical properties, detailed experimental protocols for their measurement, and logical diagrams to illustrate these workflows.

Core Photophysical Properties

2',7'-Difluorofluorescein is characterized by its high quantum yield and enhanced photostability compared to traditional fluorescein. Its fluorescence is also notably less sensitive to pH in the physiological range (pH 5.5-7.5) due to a lower acid dissociation constant (pKa) of

approximately 4.7-4.8.[\[1\]](#)[\[2\]](#) This makes it a more reliable fluorescent marker in live-cell imaging and other biological applications where pH can fluctuate.

Data Presentation: Photophysical Characteristics

The quantitative photophysical properties of **2',7'-Difluorofluorescein** are summarized in the table below. These values are crucial for selecting appropriate filter sets, laser lines, and for quantitative fluorescence studies.

Property	Value	Notes
Fluorescence Quantum Yield (Φ_f)	0.91 ± 0.05 [3]	Measured relative to fluorescein ($\Phi_f = 0.92$).
Molar Extinction Coefficient (ϵ)	$\sim 75,000 \text{ cm}^{-1}\text{M}^{-1}$	Value is comparable to other green dyes like Rhodamine Green. [2]
Excitation Maximum (λ_{ex})	490 - 498 nm	Varies slightly with solvent and pH. [1]
Emission Maximum (λ_{em})	514 - 526 nm	Varies slightly with solvent and pH. [1]
Fluorescence Lifetime (τ)	$\sim 4.0 \text{ ns}$	Similar to fluorescein and exhibits a mono-exponential decay. [3] [4]
pKa	~ 4.8	Results in minimal pH dependence at physiological pH. [1]
Photostability	Qualitatively high	Significantly more photostable than fluorescein, though a precise photobleaching quantum yield is not consistently reported. [1] [2]

Experimental Protocols

Accurate characterization of a fluorophore's properties is essential for reproducible and quantitative research. The following sections detail standardized protocols for determining the fluorescence quantum yield and assessing the photostability of **2',7'-Difluorofluorescein**.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is most commonly used for determining the fluorescence quantum yield (Φ_f) of a compound. It involves comparing the fluorescence of the test sample to a standard with a known quantum yield under identical conditions. Fluorescein itself is often used as a standard for green-emitting dyes.

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- 1 cm path length quartz cuvettes
- **2',7'-Difluorofluorescein** (test sample)
- Fluorescein (quantum yield standard, $\Phi_f = 0.92$ in 0.1 M NaOH)
- Appropriate solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Volumetric flasks and pipettes

Methodology:

- Solution Preparation:
 - Prepare a stock solution of the quantum yield standard (e.g., Fluorescein in 0.1 M NaOH).
 - Prepare a stock solution of the test sample (**2',7'-Difluorofluorescein**) in the same solvent if possible. If solvents differ, a correction for the refractive index must be applied.

- From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorbance Measurement:
 - Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.
 - Determine the absorbance value at the chosen excitation wavelength (e.g., 488 nm) for every solution.
- Fluorescence Measurement:
 - Set the excitation wavelength on the spectrofluorometer (e.g., 488 nm).
 - Record the fluorescence emission spectrum for each of the prepared solutions (both standard and test). Ensure all instrument settings (e.g., slit widths, detector voltage) are kept constant throughout all measurements.
 - Record the emission spectrum of a solvent blank.
- Data Analysis:
 - Subtract the integrated intensity of the solvent blank from the integrated emission intensity of each sample and standard spectrum.
 - For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
 - Determine the slope (gradient) of the resulting straight line for both the standard (Grad_ST) and the test sample (Grad_X).
- Quantum Yield Calculation:
 - The quantum yield of the test sample (Φ_X) is calculated using the following equation:

$$\Phi_X = \Phi_{ST} \times (\text{Grad}_X / \text{Grad}_{ST}) \times (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Grad_X and Grad_{ST} are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
- η_X and η_{ST} are the refractive indices of the solvents used for the test sample and standard, respectively. (If the same solvent is used, this term equals 1).

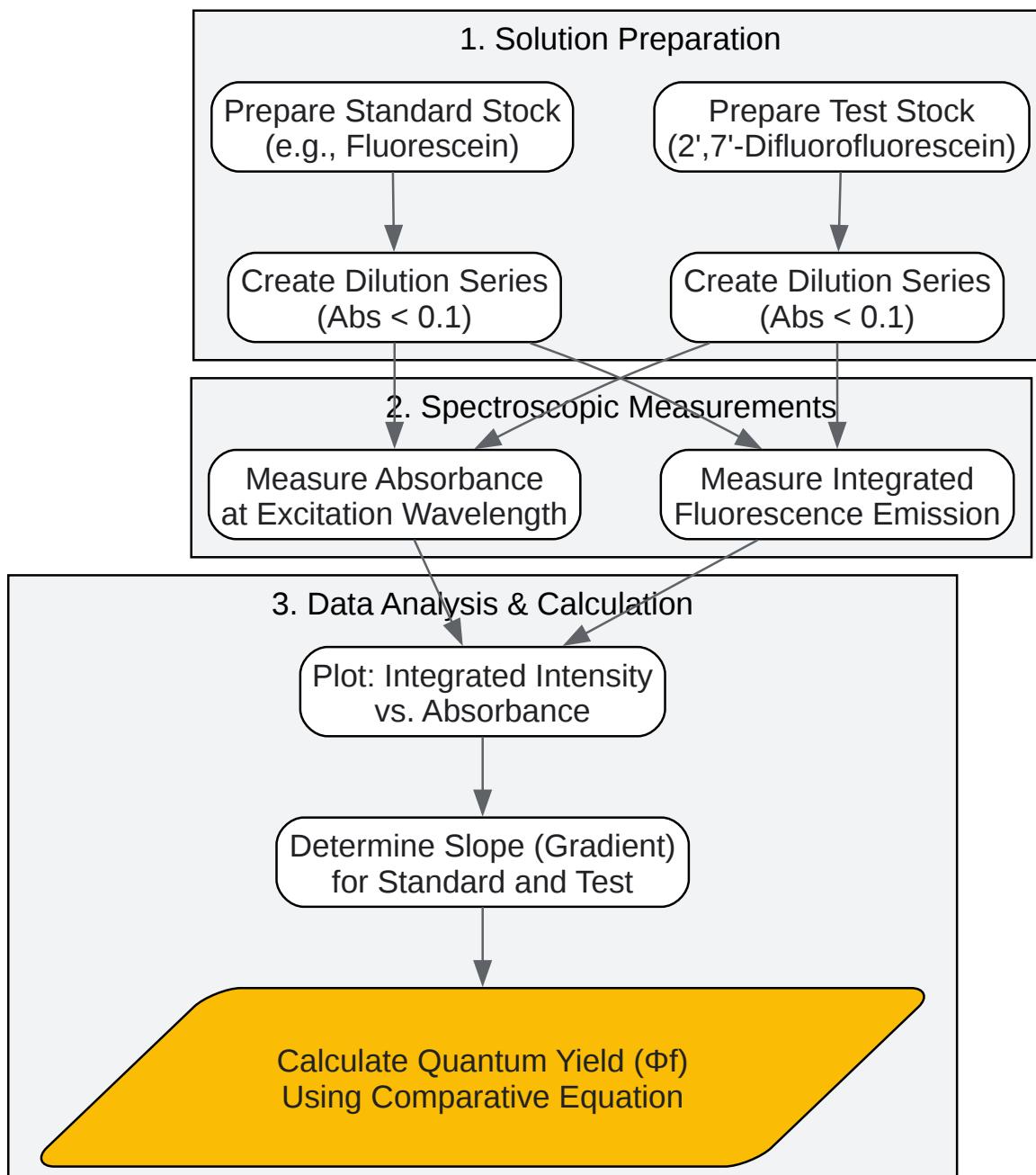
Protocol 2: Assessment of Photostability (Photobleaching Half-Life)

Photostability is often quantified by the photobleaching half-life ($t_{1/2}$), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

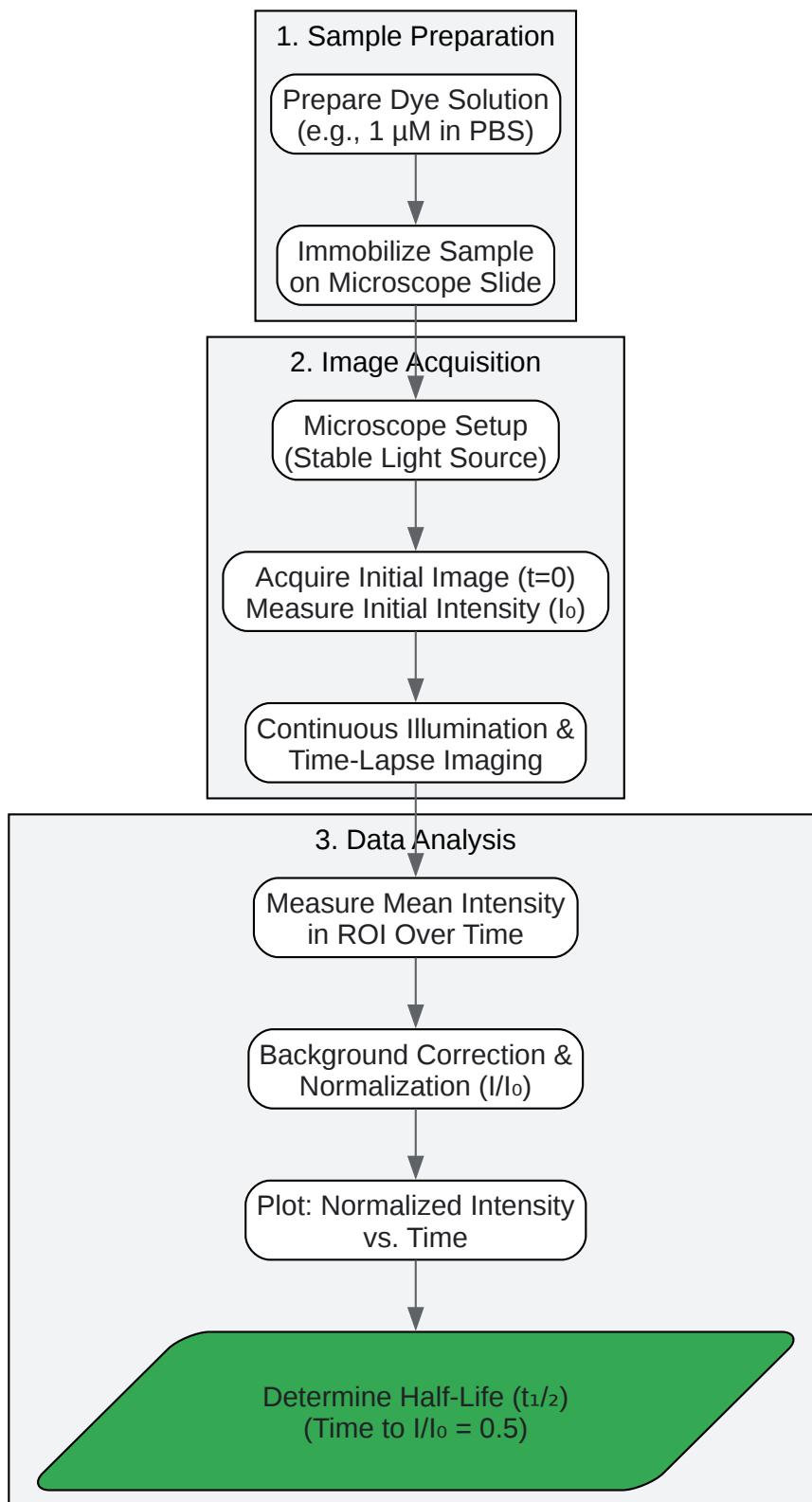
- Fluorescence microscope with a stable light source (e.g., 488 nm laser).
- Sensitive camera (e.g., sCMOS or EMCCD).
- Microscope slides and coverslips.
- Solution of **2',7'-Difluorofluorescein** at a known concentration (e.g., 1 μM in PBS).
- Image analysis software (e.g., ImageJ/Fiji).

Methodology:


- Sample Preparation:
 - Prepare a solution of the fluorescent dye in the desired buffer.
 - To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polymer matrix (e.g., polyacrylamide) to prevent diffusion.

- Microscope Setup:
 - Turn on the microscope and allow the light source to stabilize for consistent output.
 - Select the appropriate filter set for **2',7'-Difluorofluorescein** (e.g., a standard FITC/GFP filter set).
 - Adjust the illumination intensity to a level that provides a strong signal without causing instantaneous bleaching. It is critical to use the same illumination intensity for all dyes being compared.
- Image Acquisition:
 - Focus on the sample and acquire an initial image ($t=0$) to record the initial fluorescence intensity (I_0).
 - Begin continuous illumination of the sample with the excitation light.
 - Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 50% of the initial value.
- Data Analysis:
 - Open the image series in an image analysis software.
 - Define a region of interest (ROI) within the illuminated area.
 - Measure the mean fluorescence intensity within the ROI for each image in the time series.
 - Correct for background fluorescence by subtracting the mean intensity of a background region (where no dye is present) from the ROI intensity at each time point.
 - Normalize the background-corrected intensity at each time point (I) to the initial intensity (I_0).
 - Plot the normalized fluorescence intensity (I/I_0) as a function of time.

- Determine the time at which the fluorescence intensity drops to 0.5. This value is the photobleaching half-life ($t_{1/2}$). A longer half-life indicates greater photostability.


Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Fluorescence Quantum Yield.

[Click to download full resolution via product page](#)

Caption: Workflow for Assessing Photostability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Photophysical properties of 2',7'-Difluorofluorescein, including quantum yield and photostability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057193#photophysical-properties-of-2-7-difluorofluorescein-including-quantum-yield-and-photostability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com